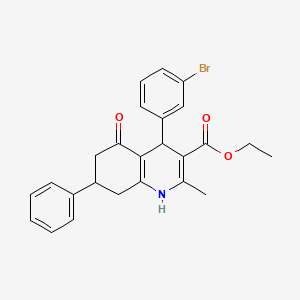

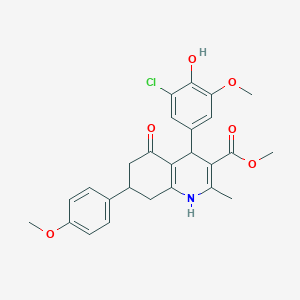

![molecular formula C23H21FN2O3S B4962450 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazolinone and isoquinoline are both important structures in medicinal chemistry. They are part of a larger group of nitrogen-containing heterocycles . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Isoquinolines are a type of bicyclic compound, consisting of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of quinazolinone compounds often involves the use of anthranilic acid or one of its functional derivatives as the starting materials . An efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, a compound with a similar structure, N-[3-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, has a molecular formula of C19H22N4O4S and an average mass of 402.467 Da .Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely. For example, an efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, a compound with a similar structure, N-[3-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, has a molecular formula of C19H22N4O4S and an average mass of 402.467 Da .Applications De Recherche Scientifique

Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)

This compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . The DHPM core structure is found in bioactive marine alkaloids and has a broad spectrum of pharmacological applications .

Building Blocks of Synthetic Relevance

3,4-Dihydro-2-(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures. They are important as synthetic precursors of a variety of compounds with marked biological activity . This compound can be used as a building block for other relevant structures .

Antibacterial Effects

This compound is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects . It can be used to combat bacterial infections .

Inhibitors of Human Nitric Oxide Synthase Isoforms

It is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . These inhibitors can be used in the treatment of various diseases .

Tubulin Polymerization Inhibitory Activity

A new type of quinoline-sulfonamide derivative with tubulin polymerization inhibitory activity was discovered . This compound can be used as a lead compound for further modification .

Biological Activities

3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry . This compound can be used in the development of new drugs .

Mécanisme D'action

Target of Action

The primary target of this compound is tubulin , a protein that is crucial for the formation of the cytoskeleton in cells . Tubulin polymerization is a critical process in cell division, and disruption of this process can lead to cell death, making it a common target for anti-cancer drugs .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This disruption of the normal cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action on tubulin affects the microtubule dynamics , which are part of the larger cell cycle control pathway . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and ultimately cell death .

Result of Action

The primary result of the compound’s action is the inhibition of cell division , leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful as an anti-cancer agent . .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. For example, for 3,4-Dihydro-2(1H)-quinolinone, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash with plenty of water if it comes into contact with skin .

Orientations Futures

The future directions for research on these compounds are likely to involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of quinazolinone and its derivatives, there is significant interest in developing novel synthetic routes towards these pharmaceutically important scaffolds .

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUOVOYGWHVYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

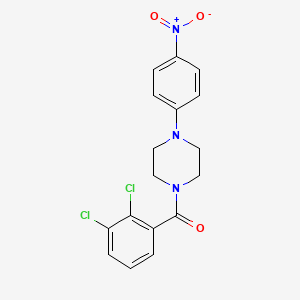

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)

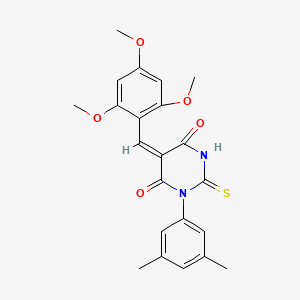

![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)

![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)

![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)

![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)